molecular formula C9H18O B093358 2,4-Dimethyl-1-hepten-4-ol CAS No. 19549-94-1

2,4-Dimethyl-1-hepten-4-ol

Cat. No. B093358
CAS RN: 19549-94-1
M. Wt: 142.24 g/mol
InChI Key: LGIOTEKOCNBIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-1-hepten-4-ol, also known as DMH, is a colorless liquid that belongs to the family of terpenoids. It is a naturally occurring compound that can be found in various plants, such as citrus fruits, pine needles, and hops. DMH has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

2,4-Dimethyl-1-hepten-4-ol has been extensively studied for its potential applications in various fields, including food, fragrance, and pharmaceutical industries. It is widely used as a flavoring agent in food products, such as baked goods, beverages, and confectionery. 2,4-Dimethyl-1-hepten-4-ol is also used in perfumes and cosmetics due to its pleasant odor. In the pharmaceutical industry, 2,4-Dimethyl-1-hepten-4-ol has been investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-hepten-4-ol is not fully understood. However, studies have suggested that it may act through various pathways, such as the inhibition of cyclooxygenase-2 (COX-2) enzyme, the modulation of the immune system, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,4-Dimethyl-1-hepten-4-ol has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2,4-Dimethyl-1-hepten-4-ol has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2,4-Dimethyl-1-hepten-4-ol has been reported to have anti-microbial effects against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

2,4-Dimethyl-1-hepten-4-ol has several advantages as a research tool. It is a naturally occurring compound that is readily available and relatively inexpensive. 2,4-Dimethyl-1-hepten-4-ol is also stable and can be easily synthesized in the laboratory. However, there are limitations to using 2,4-Dimethyl-1-hepten-4-ol in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. In addition, 2,4-Dimethyl-1-hepten-4-ol has a strong odor, which can interfere with the results of certain experiments.

Future Directions

There are several future directions for 2,4-Dimethyl-1-hepten-4-ol research. One potential area of investigation is the development of 2,4-Dimethyl-1-hepten-4-ol-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of research is the study of 2,4-Dimethyl-1-hepten-4-ol as a natural preservative in food products. Furthermore, 2,4-Dimethyl-1-hepten-4-ol can be used as a potential biopesticide to control insect pests in agriculture. Finally, the use of 2,4-Dimethyl-1-hepten-4-ol as a fragrance in perfumes and cosmetics can be further explored to develop new products with unique scents.
Conclusion:
In conclusion, 2,4-Dimethyl-1-hepten-4-ol is a naturally occurring compound with various potential applications in food, fragrance, and pharmaceutical industries. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. 2,4-Dimethyl-1-hepten-4-ol has several advantages as a research tool, but there are limitations to using it in lab experiments. Future research directions for 2,4-Dimethyl-1-hepten-4-ol include drug development, natural preservative, biopesticide, and fragrance development.

Synthesis Methods

2,4-Dimethyl-1-hepten-4-ol can be synthesized through various methods, such as the reaction of geranyl acetate with magnesium bromide, the reaction of geranyl chloride with potassium tert-butoxide, and the reaction of geraniol with phosphorus pentoxide. The most commonly used method is the reaction of geranyl acetate with magnesium bromide. This method involves the reduction of geranyl acetate with magnesium in the presence of an acid catalyst, followed by hydrolysis to obtain 2,4-Dimethyl-1-hepten-4-ol.

properties

CAS RN

19549-94-1

Product Name

2,4-Dimethyl-1-hepten-4-ol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2,4-dimethylhept-1-en-4-ol

InChI

InChI=1S/C9H18O/c1-5-6-9(4,10)7-8(2)3/h10H,2,5-7H2,1,3-4H3

InChI Key

LGIOTEKOCNBIKO-UHFFFAOYSA-N

SMILES

CCCC(C)(CC(=C)C)O

Canonical SMILES

CCCC(C)(CC(=C)C)O

Origin of Product

United States

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